An In-depth Technical Guide to N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: A Key Intermediate in Antiviral Drug Synthesis
An In-depth Technical Guide to N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: A Key Intermediate in Antiviral Drug Synthesis
A Note on the Subject Compound: Initial research for "2-(4,6-Dichloropyrimidin-5-yl)ethanamine" did not yield sufficient public-domain data to construct a comprehensive technical guide. However, to provide a valuable resource for researchers and drug development professionals, this guide will focus on the closely related and well-documented compound, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide . This compound is a critical intermediate in the synthesis of the antiretroviral medication Abacavir, making it of significant interest to the intended audience.
Introduction
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2] The structural features of this molecule, including its dichloropyrimidine core and the strategically placed amino and formamido groups, make it a versatile building block in medicinal chemistry.[3] This guide offers a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety considerations, designed for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is essential for its effective use in synthesis and research.
| Property | Value | Source(s) |
| IUPAC Name | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | [4] |
| Synonyms | 2-Amino-4,6-dichloro-5-formamidopyrimidine | [1] |
| CAS Number | 171887-03-9 | [4][5] |
| Molecular Formula | C5H4Cl2N4O | [1][4][5] |
| Molecular Weight | 207.02 g/mol | [5] |
| Appearance | White to light yellow or light orange powder/crystals | [2] |
| Melting Point | >251°C (decomposes) | [5] |
| Boiling Point | 554.8±60.0 °C (Predicted) | [5] |
| Solubility | Soluble in DMSO and Methanol | [5] |
| pKa | 10.90±0.70 (Predicted) | [5] |
| InChI Key | XYWHZUCZNRMJGO-UHFFFAOYSA-N | [4][5] |
| SMILES | C(=O)NC1=C(N=C(N=C1Cl)N)Cl | [4][5] |
Synthesis and Mechanistic Insights
The synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a multi-step process that requires careful control of reaction conditions. A common synthetic route is outlined below.[5][6]
Synthetic Workflow
Caption: Synthetic workflow for N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
Step-by-Step Protocol
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Cyclization: The synthesis typically begins with the cyclization of an aminomalonic ester with guanidine in the presence of a base to form 2,5-diamino-4,6-dihydroxypyrimidine.[6]
-
Chlorination: The resulting dihydroxypyrimidine is then chlorinated using a suitable agent, such as phosphorus oxychloride (POCl3), in the presence of an amide to yield 2,5-diamino-4,6-dichloropyrimidine.[6]
-
Formylation: The final step involves the formylation of the 5-amino group. This is achieved by reacting 2,5-diamino-4,6-dichloropyrimidine with formic acid.[5] The reaction mixture is heated, and upon completion, the product is isolated, often through filtration and washing, followed by drying.[5]
Mechanistic Considerations
The chlorination step is a crucial transformation, converting the hydroxyl groups into more reactive chloro groups, which are better leaving groups for subsequent nucleophilic substitution reactions. The formylation of the 5-amino group is selective due to the electronic environment of the pyrimidine ring.
Applications in Drug Development
The primary application of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is as a key intermediate in the synthesis of Abacavir.[1][2]
Role in Abacavir Synthesis
Caption: Role of the intermediate in the Abacavir synthesis pathway.
In the synthesis of Abacavir, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide undergoes a series of reactions, including a key coupling step with a chiral cyclopentenylamine derivative. This is followed by further chemical transformations to construct the final carbocyclic nucleoside analogue structure of Abacavir. The dichloropyrimidine moiety serves as an electrophilic core, allowing for the strategic introduction of other functional groups.
Spectral Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the amino and formamido groups, as well as the proton on the pyrimidine ring. A patent for a related synthesis provides an example of ¹H-NMR data in DMSO, showing peaks around 7.6 ppm and 8.5 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts of the carbon atoms in the pyrimidine ring and the formyl group.[6]
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which aids in structural confirmation. The exact mass is 205.9762162 Da.[2][4]
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
-
Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] It may also be harmful if swallowed (H302).
-
Precautions for Safe Handling: Handle in a well-ventilated area.[8] Avoid contact with skin, eyes, and clothing.[7][8] Wash hands thoroughly after handling.[7] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][8]
-
Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] It is recommended to store under an inert gas (nitrogen or argon) at 2–8 °C.[2][5]
Conclusion
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a compound of significant interest in the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of the anti-HIV drug Abacavir. Its synthesis, while multi-stepped, is well-established. A comprehensive understanding of its chemical and physical properties, as well as its safe handling, is crucial for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important molecule.
References
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NextSDS. (n.d.). 2-(4,6-dichloropyrimidin-5-yl)ethan-1-ol. Retrieved from [Link]
- Thermo Fisher Scientific. (2014, November 13). Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine.
- Thermo Fisher Scientific. (2011, February 10). Safety Data Sheet: 5-Amino-4,6-dichloropyrimidine.
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National Center for Biotechnology Information. (2026, March 7). PubChem Compound Summary for CID 54485975, 2-(4,6-Dichloropyrimidin-2-YL)ethan-1-amine. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloro-5-formamidopyrimidine.
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National Center for Biotechnology Information. (2026, March 7). PubChem Compound Summary for CID 165646416, 2-(4,6-Dichloropyrimidin-5-yl)prop-2-en-1-amine. Retrieved from [Link]
- Apollo Scientific. (n.d.). Safety Data Sheet: 1-(2,4-DICHLOROPHENYL)ETHYLAMINE.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10198177, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. Retrieved from [Link]
- Google Patents. (n.d.). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
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ResearchGate. (n.d.). Table 2. 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz).... Retrieved from [Link]
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Apicule. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (CAS No: 171887-03-9). Retrieved from [Link]
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NIST. (n.d.). 5-Amino-4,6-dichloropyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11107249, N'-(2-Amino-4,6-dichloro-5-pyrimidinyl)-N,N-dimethylmethanimidamide. Retrieved from [Link]
- Semantic Scholar. (2021, March 29). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- ACS Publications. (n.d.). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors.
- MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Patsnap. (2016, February 3). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Rice Office of Research. (2010, April 16).
- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
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